molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B145387
M. Wt: 176.17 g/mol
InChI Key: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018210B2

Procedure details

To a solution of methyl imidazo[1,2-a]pyridine-8-carboxylate (1.76 g, 10 mmol) in toluene was added DIBAL (1M/THF, 20 ml) at −78° C. dropwise. The mixture was stirred at −78° C. for 1 h, quenched with MeOH (2 mL) and saturated NH4Cl solution (50 mL) and warmed up to rt. The mixture was continued to stir at rt for 1 h and diluted with DCM (60 mL). The aqueous layer was extracted with DCM (60 mL) twice. The combined organic layer was dried over MgSO4 and concentrate. The residue was purified on silica gel with 10% MeOH/DCM to give imidazo[1,2-a]pyridine-8-carbaldehyde (0.8 g, 55%). LRMS (M+H+) m/z 147.1.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([C:10](OC)=[O:11])[C:5]=12.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[O:11])[C:5]=12

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH (2 mL) and saturated NH4Cl solution (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to rt
STIRRING
Type
STIRRING
Details
to stir at rt for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted with DCM (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (60 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with 10% MeOH/DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1C=CN2C1C(=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.